molecular formula C20H23BrN4O6S B403445 ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate CAS No. 331726-28-4

ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate

Cat. No.: B403445
CAS No.: 331726-28-4
M. Wt: 527.4g/mol
InChI Key: ZYBBJYBOYDBORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the bromophenoxy derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The final step involves the coupling of the dioxopurinyl group with the sulfanylpropanoate moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone, while substitution of the bromine atom may result in the formation of an azide or thiol derivative.

Scientific Research Applications

ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. The dioxopurinyl group may participate in π-π stacking interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenoxy)-2-methylpropanoate
  • Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate
  • Ethyl 2-[7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate

Uniqueness

ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

331726-28-4

Molecular Formula

C20H23BrN4O6S

Molecular Weight

527.4g/mol

IUPAC Name

ethyl 2-[7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate

InChI

InChI=1S/C20H23BrN4O6S/c1-4-30-18(28)11(2)32-20-22-16-15(17(27)23-19(29)24(16)3)25(20)9-13(26)10-31-14-7-5-12(21)6-8-14/h5-8,11,13,26H,4,9-10H2,1-3H3,(H,23,27,29)

InChI Key

ZYBBJYBOYDBORJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Br)O)C(=O)NC(=O)N2C

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Br)O)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.